molecular formula C19H28N2O4 B14430833 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- CAS No. 78201-59-9

2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-

Cat. No.: B14430833
CAS No.: 78201-59-9
M. Wt: 348.4 g/mol
InChI Key: DEJXEQMGDZBWQR-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-: is a chemical compound with the molecular formula C19H28N2O5 It is a derivative of piperazinedione, characterized by the presence of a 2,4-dimethoxyphenyl group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- typically involves the reaction of piperazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Chemistry: In chemistry, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with specific biological pathways and molecular targets.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

  • 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(6-hydroxyhexyl)-
  • 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(2,4-hexadienyl)-

Comparison: Compared to similar compounds, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is unique due to its specific substitution pattern. The presence of the hexyl chain and the 2,4-dimethoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

78201-59-9

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-hexylpiperazine-2,3-dione

InChI

InChI=1S/C19H28N2O4/c1-4-5-6-7-10-20-11-12-21(19(23)18(20)22)14-15-8-9-16(24-2)13-17(15)25-3/h8-9,13H,4-7,10-12,14H2,1-3H3

InChI Key

DEJXEQMGDZBWQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCN(C(=O)C1=O)CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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